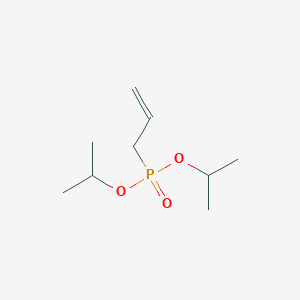![molecular formula C12H10N2O2S B094501 2-[(2-Nitrophenyl)sulfanyl]aniline CAS No. 19284-81-2](/img/structure/B94501.png)
2-[(2-Nitrophenyl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Chemical Transformations and Rearrangements: The compound undergoes unexpected rearrangements during chemical reactions, such as the Smiles rearrangement observed in the borane reduction of 2-aryloxy-2-methylpropionamides, leading to valuable 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004). This showcases its utility in generating novel compounds through intriguing chemical pathways.
- Catalysis: Anilines derived from nitroarenes, including structures similar to 2-[(2-Nitrophenyl)sulfanyl]aniline, have been studied for their roles in catalytic processes, such as the reduction of nitroarene to indoprofen, highlighting their potential as intermediates in the synthesis of complex molecules (Ogiwara, Sakurai, & Sakai, 2017).
Material Science Applications
- Fluorescent Materials: Derivatives of aniline compounds, such as 2,6-bis(arylsulfonyl)anilines, have shown high fluorescence emissions in the solid state, making them suitable for applications as solid-state fluorescence materials and probes based on aggregation-induced emission (Beppu et al., 2014).
- Polymer Synthesis: The synthesis of transparent aromatic polyimides from thiophenyl-substituted benzidines, derived from similar nitrophenyl compounds, has been achieved. These polyimides exhibit high refractive indices and small birefringences, alongside good thermomechanical stabilities, making them promising materials for optoelectronic applications (Tapaswi et al., 2015).
Sensor Technology Applications
- Chemodosimeters: The development of fluorescent probes for the detection of ions or molecules, such as sulfite, has been explored using derivatives of 2-[(2-Nitrophenyl)sulfanyl]aniline. These probes offer potential in monitoring the quality and safety of food by detecting excessive additions of sulfite (Wu et al., 2017).
Propriétés
IUPAC Name |
2-(2-nitrophenyl)sulfanylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREMWHOIUTWWSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351430 |
Source


|
| Record name | 2-[(2-nitrophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19284-81-2 |
Source


|
| Record name | 2-[(2-nitrophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-2'-nitrodiphenyl Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














